6-Propoxypyridazin-3-amine
CAS No.: 90008-50-7
Cat. No.: VC2354749
Molecular Formula: C7H11N3O
Molecular Weight: 153.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 90008-50-7 |
---|---|
Molecular Formula | C7H11N3O |
Molecular Weight | 153.18 g/mol |
IUPAC Name | 6-propoxypyridazin-3-amine |
Standard InChI | InChI=1S/C7H11N3O/c1-2-5-11-7-4-3-6(8)9-10-7/h3-4H,2,5H2,1H3,(H2,8,9) |
Standard InChI Key | YXEDABZQSZKQKZ-UHFFFAOYSA-N |
SMILES | CCCOC1=NN=C(C=C1)N |
Canonical SMILES | CCCOC1=NN=C(C=C1)N |
Introduction
Chemical Identity and Basic Properties
6-Propoxypyridazin-3-amine is a nitrogen-containing heterocyclic compound that belongs to the pyridazine family. Its fundamental chemical identity is characterized by the following properties:
Chemical Identification Parameters
Parameter | Value |
---|---|
CAS Registry Number | 90008-50-7 |
Molecular Formula | C7H11N3O |
Molecular Weight | 153.18 g/mol |
Creation Date | 2006-10-25 |
Last Modified | 2025-02-22 |
The compound is also known by several synonyms in chemical databases and commercial contexts, including 6-propoxy-pyridazin-3-ylamine, 3-Amino-6-propyloxy-pyridazin, and 3-amino-6-propoxypyridazine . Additional database identifiers include MFCD09835392, DTXSID80440965, and SCHEMBL2947144, which facilitate cross-referencing across different chemical repositories .
Structural Characteristics
The molecular architecture of 6-Propoxypyridazin-3-amine consists of a pyridazine core with specific functional group substitutions that define its chemical behavior and potential applications.
Core Structure
The compound features a six-membered pyridazine heterocyclic ring containing two adjacent nitrogen atoms. This core structure is modified with two key functional groups:
This structural arrangement contributes to the compound's capacity to participate in various chemical reactions, particularly those involving nucleophilic and electrophilic interactions. The presence of both the amino group and the oxygen-containing propoxy substituent creates potential for hydrogen bonding and other intermolecular interactions.
Applications and Research Significance
Inventory | Listing Status |
---|---|
European Inventory of Existing Commercial Chemical Substances (EINECS) | Not Listed |
EC Inventory | Not Listed |
United States Toxic Substances Control Act (TSCA) Inventory | Not Listed |
China Catalog of Hazardous Chemicals 2015 | Not Listed |
New Zealand Inventory of Chemicals (NZIoC) | Not Listed |
Korea Existing Chemicals List (KECL) | Not Listed |
IECSC | Not Listed |
The absence from these inventories suggests the compound may be primarily used in research settings rather than in large-scale commercial applications . This regulatory profile is consistent with its described use as a research chemical.
Comparison with Related Compounds
Understanding 6-Propoxypyridazin-3-amine in the context of similar compounds provides valuable perspective on its unique properties and potential applications. While detailed comparative data is limited in the available sources, the compound can be positioned within the broader family of substituted pyridazines.
Pyridazine derivatives have garnered significant attention in medicinal chemistry and agrochemical research due to their diverse biological activities. The specific substitution pattern of 6-Propoxypyridazin-3-amine distinguishes it from other pyridazine derivatives, potentially conferring unique reactivity and functional characteristics.
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